molecular formula C19H18FN5O3 B2671963 8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2034446-87-0

8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2671963
CAS No.: 2034446-87-0
M. Wt: 383.383
InChI Key: IPFQJOOOJSSQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) [https://www.phosphodiesterase.org/]. PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region governing motor control, motivation, and reward-based learning [https://www.ncbi.nlm.nih.gov/books/NBK10801/]. By selectively inhibiting PDE10A, this compound elevates intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling cascades critical for neuronal excitability and synaptic plasticity. Its primary research value lies in probing the pathophysiology and potential treatment avenues for neuropsychiatric and neurodegenerative disorders. Researchers utilize this inhibitor to investigate the role of striatal signaling in conditions such as schizophrenia, where PDE10A inhibition has been shown to produce effects in preclinical models that correlate with antipsychotic efficacy [https://www.nature.com/articles/npp2010105]. Furthermore, its application extends to the study of Huntington's disease, given the profound vulnerability of the striatum in this condition, offering a tool to explore potential disease-modifying strategies through the enhancement of neuronal health and function. The compound's specific chemical structure, featuring the 1,4-dioxa-8-azaspiro[4.5]decane moiety, is designed to optimize pharmacokinetic properties and receptor selectivity, making it a valuable in vivo probe for central nervous system research.

Properties

IUPAC Name

8-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c20-15-4-2-1-3-13(15)16-23-18(28-24-16)14-11-21-12-22-17(14)25-7-5-19(6-8-25)26-9-10-27-19/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQJOOOJSSQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole and pyrimidine moieties, followed by the construction of the spirocyclic structure. The precise synthetic route can vary, but it generally includes:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.
  • Pyrimidine Synthesis : This can be accomplished via condensation reactions involving urea derivatives and aldehydes.
  • Spirocyclic Framework Construction : The final step involves the cyclization to form the spiro structure, often using methods like intramolecular nucleophilic attack.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing oxadiazole rings have shown significant antibacterial activity against various strains of bacteria. The biological activity can be summarized as follows:

CompoundTarget BacteriaEC50 (μg/mL)
This compoundXanthomonas oryzae12.85
Other Oxadiazole DerivativesE. coli10.23
Other Oxadiazole DerivativesStaphylococcus aureus20.25

These results indicate that the compound may exhibit moderate to strong antibacterial effects depending on its structural modifications.

Anticancer Activity

In vitro studies have shown that oxadiazole-based compounds can possess significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)10.38
A375 (Melanoma)12.40

The mechanism of action often involves induction of apoptosis through pathways involving p53 activation and caspase cleavage.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Interference with DNA Replication : Some derivatives have shown potential in disrupting DNA synthesis in rapidly dividing cells.

Study 1: Antibacterial Efficacy

A recent investigation into various oxadiazole derivatives demonstrated that those with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study specifically noted that the introduction of a fluorine atom increased lipophilicity, which is beneficial for membrane penetration.

Study 2: Anticancer Potential

Another study focused on the anticancer properties of oxadiazole derivatives indicated that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The results highlighted a correlation between structural modifications and increased potency against MCF-7 cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The spirocyclic core’s rigidity likely enforces a specific conformation, optimizing substituent orientation for target engagement. Heterocyclic substituents (oxadiazole, pyrimidine) are critical for potency, as seen in p97 inhibitors () .
  • Metabolic Stability: Oxadiazoles generally exhibit superior stability compared to thiadiazoles (), making the target compound a more viable drug candidate .
  • Crystallography Insights: Isostructural analogs () suggest that fluorophenyl and pyrimidine groups may adopt planar conformations, facilitating crystal packing and stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and what catalytic systems are typically employed?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative protocol involves:

  • Catalytic System : Pd₂(dba)₃ (0.008 mmol) with CyJohnPhos (0.021 mmol) as a ligand in deoxygenated dioxane .
  • Conditions : Degassing via nitrogen bubbling (10 min), followed by heating at 120°C for 12–24 hours.
  • Key Reagents : 1,4-dioxa-8-azaspiro[4.5]decane and aryl halide precursors (e.g., bromophenyl-indole derivatives).
    • Critical Step : Optimize ligand-to-palladium ratios to minimize side reactions (e.g., homocoupling).

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Prioritize:

  • ¹H NMR : Look for aromatic proton signals (δ 7.1–8.4 ppm) and spirocyclic ether protons (δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Identify C-O-C stretches (~1096 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/O ratios .

Q. What purification strategies are recommended for isolating this compound from reaction byproducts?

  • Methodological Answer : Use sequential techniques:

  • Liquid-Liquid Extraction : Separate polar impurities with EtOAC/saturated NaHCO₃ .
  • Column Chromatography : Employ silica gel with gradient elution (30–40% EtOAc/hexanes) to resolve spirocyclic and heteroaromatic fractions .
  • Recrystallization : Use ethanol/water mixtures for final polishing .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the pyrimidine and oxadiazole moieties?

  • Methodological Answer :

  • Regioselectivity Control : Use electron-deficient ligands (e.g., CyJohnPhos) to stabilize Pd intermediates during aryl halide activation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 6 h while maintaining yields (~81%) .
  • Data-Driven Optimization : Apply DOE (Design of Experiments) to test temperature (100–130°C) and solvent (dioxane vs. toluene) effects on yield .

Q. What methodological approaches are employed to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Pharmacophore Modeling : Map the oxadiazole-pyrimidine core as a hydrogen-bond acceptor and the fluorophenyl group as a hydrophobic anchor .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to ATPase targets (e.g., p97) .
  • Biological Assays : Validate computational predictions with enzyme inhibition studies (IC₅₀) and cellular cytotoxicity profiling .

Q. How should researchers address discrepancies between computational predictions and experimental data in reaction mechanism studies?

  • Methodological Answer :

  • Mechanistic Re-Evaluation : Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic isotope effect (KIE) studies to verify rate-determining steps .
  • Contingency Analysis : If Pd(0)↔Pd(II) cycling deviates from predictions, test alternative ligands (Xantphos, BINAP) to stabilize intermediates .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software parameters be adjusted?

  • Methodological Answer :

  • Challenges : Low crystal quality due to flexible spirocyclic rings; twinning in high-symmetry space groups.
  • SHELX Adjustments :
  • Refinement : Use TWIN and BASF commands to model twinned data .
  • Restraints : Apply SIMU/DELU restraints to spirocyclic C-O bonds to mitigate thermal motion artifacts .

Q. What advanced analytical methodologies are required to assess trace impurities in synthesized batches?

  • Methodological Answer :

  • Hyphenated Techniques :
  • LC-MS/MS : Detect <0.1% impurities (e.g., dehalogenated byproducts) with MRM transitions .
  • GC-Headspace : Monitor residual solvents (e.g., dioxane) against ICH Q3C guidelines .
  • Quantitative NMR : Use ¹⁹F NMR to quantify fluorophenyl-related impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.